Bienvenue dans la boutique en ligne BenchChem!

PJ34

PARP inhibition enzymatic assay IC50 comparison

PJ34 delivers 10,000-fold greater PARP1 inhibition versus 3-aminobenzamide, enabling nanomolar-range assays without millimolar solvent toxicity. Its broad-spectrum activity across PARP1/2/3 and tankyrases makes it the preferred tool for pathway-wide PARP interrogation in ischemia-reperfusion, neuroinflammation, and cancer models. Unique p21-dependent, PARP-independent G2/M arrest provides a built-in control for distinguishing catalytic from off-target effects—ensuring mechanistic clarity in your preclinical studies.

Molecular Formula C17H17N3O2
Molecular Weight 295.34 g/mol
CAS No. 344458-19-1
Cat. No. B1196489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePJ34
CAS344458-19-1
SynonymsN-(oxo-5,6-dihydrophenanthridin-2-yl)-N,N-dimethylacetamide hydrochloride
PJ 34
PJ-34
PJ34
Molecular FormulaC17H17N3O2
Molecular Weight295.34 g/mol
Structural Identifiers
SMILESCN(C)CC(=O)NC1=CC2=C(C=C1)NC(=O)C3=CC=CC=C32
InChIInChI=1S/C17H17N3O2/c1-20(2)10-16(21)18-11-7-8-15-14(9-11)12-5-3-4-6-13(12)17(22)19-15/h3-9H,10H2,1-2H3,(H,18,21)(H,19,22)
InChIKeyUYJZZVDLGDDTCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PJ34 (CAS 344458-19-1) – Phenanthridinone PARP1/2 Inhibitor for Research Applications


PJ34 is a phenanthridinone-based small-molecule inhibitor of poly(ADP-ribose) polymerase 1 and 2 (PARP1/2) . It demonstrates approximately 10,000-fold greater inhibitory potency against PARP1 compared to the classical PARP inhibitor 3-aminobenzamide (3-AB), with reported IC50 values of 110 nM for PARP1 and 86 nM for PARP2 in enzymatic assays . PJ34 is categorized as a broad-spectrum PARP inhibitor with activity across multiple ADP-ribosyltransferase family members, distinguishing it from more selective clinical candidates such as veliparib and niraparib [1]. The compound is supplied primarily as a research tool for investigating PARP-mediated pathways in preclinical models of ischemia-reperfusion injury, neuroinflammation, traumatic brain injury, and cancer biology [2].

PJ34 Research Procurement – Why In-Class PARP Inhibitors Cannot Be Assumed Interchangeable


Substituting PJ34 with another PARP1/2 inhibitor without verification risks introducing confounding variables that compromise experimental reproducibility and interpretation. Despite sharing a nominal target class, PARP inhibitors exhibit divergent selectivity profiles across the 17-member PARP superfamily [1]. Unlike clinical candidates such as olaparib, which preferentially inhibit PARP1 with modest PARP2 activity, PJ34 demonstrates broad inhibition across multiple PARP family members, including PARP1, PARP2, PARP3, and tankyrases [2]. Critically, PJ34 also exerts PARP1/2-independent effects on cell cycle regulation and p21-dependent mitotic arrest that are not observed with other inhibitors in the class [3]. These mechanistic differences translate to distinct dose-response relationships in vivo, where PJ34 displays a narrow therapeutic window with reduced efficacy at higher doses—a characteristic not uniformly shared by analogs . Direct substitution without accounting for these pharmacological differences may lead to non-reproducible results or misinterpretation of pathway involvement.

PJ34 Comparative Performance – Quantitative Differentiation Evidence for Scientific Selection


PARP1 Inhibitory Potency – 10,000-Fold Improvement Over Classical PARP Inhibitor 3-Aminobenzamide

PJ34 demonstrates approximately 10,000-fold greater inhibitory potency against PARP1 compared to 3-aminobenzamide (3-AB), the classical reference PARP inhibitor. The reported PARP1 IC50 for PJ34 is 110 ± 1.9 nM, while 3-AB requires millimolar concentrations to achieve comparable PARP1 inhibition . This substantial potency differential enables PJ34 to be used at substantially lower working concentrations in cell-based and in vivo models, reducing the risk of off-target effects associated with high-concentration compound exposure [1].

PARP inhibition enzymatic assay IC50 comparison

In Vivo Neuroprotective Efficacy – Non-Monotonic Dose-Response Curve in Focal Cerebral Ischemia

PJ34 exhibits a non-monotonic, bell-shaped dose-response relationship in a mouse model of cortical damage, a characteristic that must be accounted for in experimental design. At 3.2 mg/kg, PJ34 reduced cortical damage by 33%; however, increasing the dose to 10 mg/kg resulted in only a 17% reduction—a diminished protective effect at the higher dose . This pattern is not universally observed across all PARP inhibitors and contrasts with compounds that demonstrate dose-proportional efficacy increases across broader ranges [1].

neuroprotection stroke model dose-response

PARP Superfamily Inhibitor Profile – Broad-Spectrum Activity Differentiates PJ34 from PARP1/2-Selective Clinical Candidates

Systematic biochemical profiling across multiple PARP family enzymes categorizes PJ34 as a broad-spectrum PARP inhibitor, in contrast to veliparib and niraparib, which exhibit selective inhibition of PARP1 and PARP2 [1]. Crystal structure analysis reveals that PJ34 achieves this broad activity profile by inserting a flexible moiety into hydrophobic subpockets present in various ADP-ribosyltransferases, including PARP3 and tankyrases [2]. This structural mechanism enables PJ34 to inhibit PARP family members beyond PARP1/2, whereas clinical candidates such as olaparib, rucaparib, and talazoparib show preferential inhibition of PARP1 with reduced activity against other family members [3].

selectivity profiling PARP family broad-spectrum inhibitor

PARP1/2-Independent p21-Dependent Mitotic Arrest – A Distinct Off-Target Effect Not Shared Across PARP Inhibitor Class

PJ34 induces a concentration-dependent G2/M mitotic arrest via a mechanism that is independent of PARP1 and PARP2 catalytic inhibition. Stable knockdown of PARP1 or PARP2 did not abrogate PJ34-mediated mitotic arrest, and p21 was identified as necessary for maintaining growth arrest, while p53, ATM, and Chk1 were not absolutely required [1]. This PARP1/2-independent effect represents a unique pharmacological property of PJ34 that is not observed with all PARP inhibitors and has important implications for experimental interpretation [2].

mitotic arrest p21 pathway cell cycle PARP-independent

TNF-α mRNA Suppression in Ischemic Injury – 70% Reduction at 25 mg/kg

In a mouse model of ischemic injury, PJ34 administered at 25 mg/kg reduced TNF-α mRNA levels by 70%, with treated mice showing values indistinguishable from sham-operated or naïve animals . In the same study, PJ34 reduced E-selectin mRNA by 81% and ICAM-1 mRNA by 54% compared to vehicle-treated ischemic controls [1]. This potent anti-inflammatory transcriptional effect is a quantifiable in vivo readout that supports PJ34's utility in neuroinflammation and ischemia-reperfusion research applications.

TNF-alpha neuroinflammation ischemia mRNA

PJ34 Recommended Research Applications – Where Quantitative Differentiation Drives Selection


Preclinical Neuroprotection and Cerebral Ischemia Studies

PJ34 is appropriate for in vivo stroke and traumatic brain injury models where PARP inhibition is hypothesized to attenuate neuroinflammatory cascades. The compound's demonstrated 33% reduction in cortical damage at 3.2 mg/kg and 70% suppression of TNF-α mRNA at 25 mg/kg provide quantifiable efficacy benchmarks. Investigators should note the non-monotonic dose-response relationship; increasing dose beyond the optimal window reduces protective effect, necessitating careful dose-ranging in experimental design [1].

Broad-Spectrum PARP Family Profiling Studies

PJ34 is a suitable tool compound for studies requiring simultaneous inhibition of multiple PARP superfamily members, including PARP1, PARP2, PARP3, and tankyrases . Its broad activity profile, arising from flexible moiety insertion into hydrophobic subpockets across ADP-ribosyltransferases [1], makes it appropriate for experiments where narrow PARP1/2 selectivity (as seen with veliparib or niraparib) would confound interpretation of pathway-wide PARP involvement.

PARP-Independent Cell Cycle Arrest Mechanism Studies

PJ34 uniquely induces p21-dependent, PARP1/2-independent G2/M mitotic arrest . This property makes PJ34 a valuable control compound for distinguishing between PARP-dependent and PARP-independent cellular effects. Investigators conducting mechanism-of-action studies with PARP inhibitors should include PJ34 as a reference compound to identify PARP-independent phenotypes that may be misattributed to PARP1/2 catalytic inhibition [1].

High-Potency PARP1 Inhibition (Replacing 3-Aminobenzamide)

PJ34 is the preferred replacement for 3-aminobenzamide (3-AB) in assays requiring PARP1 inhibition at nanomolar rather than millimolar concentrations . The approximately 10,000-fold improvement in potency enables use of lower compound concentrations, reducing the likelihood of solvent toxicity, off-target effects, and compound precipitation in cell culture media [1]. This substitution is particularly relevant for sensitive primary cell cultures and long-term in vitro assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for PJ34

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.